molecular formula C14H12N2O3 B1314069 2-[(4-Aminophenyl)carbamoyl]benzoic acid CAS No. 19336-89-1

2-[(4-Aminophenyl)carbamoyl]benzoic acid

Cat. No. B1314069
CAS RN: 19336-89-1
M. Wt: 256.26 g/mol
InChI Key: FFTSAKMFNTZBBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The Suzuki–Miyaura coupling reaction is another method that could potentially be used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular formula of 2-[(4-Aminophenyl)carbamoyl]benzoic acid is C14H12N2O3 . It has a molecular weight of 256.26 g/mol.

Scientific Research Applications

Mechanism of Synthetic Reagents

A study on the mechanism of polyphosphoric acid and phosphorus pentoxide−methanesulfonic acid as synthetic reagents for benzoxazole formation highlighted the role of benzoic acid derivatives in forming 2-phenylbenzoxazole. This research provides insights into the dynamic equilibrium and reaction intermediates involving benzoic acid and its derivatives in the synthesis process (Y. So & J. P. Heeschen, 1997).

Novel Methodology in Derivative Formation

Another study reported the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from its precursor, showcasing a novel methodology in synthesizing derivatives. This emphasizes the versatility of benzoic acid derivatives in chemical synthesis (Ricaurte Rodríguez, Felipe Quiroga-Suavita, & Mónica Yadira Dotor Robayo, 2022).

Antibacterial Evaluation

Research into the synthesis and antibacterial evaluation of new 1,5-Benzooxazepines derivatives starting from 2-(4-acetyl phenyl carbamoyl) benzoic acid (M1) highlights the potential of benzoic acid derivatives in developing antibacterial agents. This study not only showcases the synthetic pathway but also the biological relevance of these compounds (Mohammad M.Al-Tufah, Khalid A. Al-badrany, & Saad S. Jasim, 2021).

Environmental Applications

Innovative uses of carbamoyl benzoic acids in coagulation-flocculation processes of wastewater demonstrate the environmental applications of these compounds. This research explores the potential of carbamoyl benzoic acids to remove hazardous heavy metals from wastewater, highlighting a novel application beyond the pharmaceutical and chemical synthesis realms (M. Martinez-Quiroz et al., 2017).

Electroluminescent Properties

The synthesis and evaluation of electroluminescent properties of a novel terbium complex using a carboxylic acid ligand derived from benzoic acid underscore the potential of these derivatives in materials science, specifically in the development of electroluminescent devices. This study opens up possibilities for the application of benzoic acid derivatives in the field of optoelectronics (You‐Xuan Zheng et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, 4-(2-Aminoethyl)aniline, indicates that it causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[(4-aminophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTSAKMFNTZBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499883
Record name 2-[(4-Aminophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminophenyl)carbamoyl]benzoic acid

CAS RN

19336-89-1
Record name 2-[(4-Aminophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kahremany, I Babaev, P Hasin, TY Tamir… - …, 2018 - Wiley Online Library
The design and synthesis of a novel nuclear factor erythroid 2‐related factor 2 (Nrf2) enhancer is reported. Using a structure‐based virtual screening approach, several commercially …

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